molecular formula C15H15N3O2 B7562907 3-[(5-Propan-2-yl-1,3-oxazol-2-yl)methyl]quinazolin-4-one

3-[(5-Propan-2-yl-1,3-oxazol-2-yl)methyl]quinazolin-4-one

Cat. No. B7562907
M. Wt: 269.30 g/mol
InChI Key: OKVHPMPXAUJHTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(5-Propan-2-yl-1,3-oxazol-2-yl)methyl]quinazolin-4-one is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the family of quinazolinone derivatives and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 3-[(5-Propan-2-yl-1,3-oxazol-2-yl)methyl]quinazolin-4-one is not fully understood. However, it has been reported to inhibit the activity of various enzymes and signaling pathways such as phosphodiesterase, protein kinase C, and mitogen-activated protein kinase. This compound has also been reported to modulate the expression of various genes involved in inflammation and angiogenesis.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. It has been reported to inhibit the proliferation of cancer cells and induce apoptosis. This compound has also been reported to reduce inflammation and angiogenesis in various animal models. Additionally, it has been reported to improve cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

3-[(5-Propan-2-yl-1,3-oxazol-2-yl)methyl]quinazolin-4-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the laboratory. Additionally, it exhibits potent biological activity at low concentrations, making it suitable for use in various assays. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can affect its bioavailability and limit its use in certain assays.

Future Directions

There are several future directions for the study of 3-[(5-Propan-2-yl-1,3-oxazol-2-yl)methyl]quinazolin-4-one. One potential direction is to further investigate its mechanism of action and identify its molecular targets. Additionally, the potential use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease warrants further investigation. Another potential direction is to optimize the synthesis method of this compound to improve its yield and purity. Finally, the development of analogs of this compound with improved solubility and potency could lead to the development of novel therapeutics.

Synthesis Methods

The synthesis of 3-[(5-Propan-2-yl-1,3-oxazol-2-yl)methyl]quinazolin-4-one involves the reaction of 2-aminobenzamide with 2-bromoacetophenone in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with propan-2-yl isocyanate and subsequently treated with sodium hydride to yield the final product. The synthesis of this compound has been reported in various scientific journals, and the purity and yield of the product can be optimized by modifying the reaction conditions.

Scientific Research Applications

3-[(5-Propan-2-yl-1,3-oxazol-2-yl)methyl]quinazolin-4-one has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic activities. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, it has been reported to exhibit antifungal and antibacterial activities.

properties

IUPAC Name

3-[(5-propan-2-yl-1,3-oxazol-2-yl)methyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2/c1-10(2)13-7-16-14(20-13)8-18-9-17-12-6-4-3-5-11(12)15(18)19/h3-7,9-10H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKVHPMPXAUJHTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CN=C(O1)CN2C=NC3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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